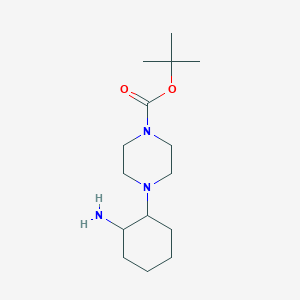

Tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate (CAS: 2648684-10-8) is a piperazine derivative featuring a trans-2-aminocyclohexyl substituent at the 4-position of the piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its stereochemistry (trans-configuration) and cyclohexylamine moiety influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C15H29N3O2 |

|---|---|

Molecular Weight |

283.41 g/mol |

IUPAC Name |

tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3 |

InChI Key |

CTIHUAFFLVLLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The tert-butyl piperazine-1-carboxylate scaffold is common among analogs, but substituents at the 4-position vary significantly, leading to differences in molecular weight, polarity, and steric effects.

Key Observations :

Reactivity Trends :

Physicochemical and Crystallographic Properties

Structure-Activity Relationship (SAR) :

- Primary amines (target compound) may enhance interactions with acidic residues in enzymatic active sites.

- Electron-withdrawing groups (e.g., F in ) improve metabolic stability but may reduce membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via reductive amination, leveraging NaHB(OAc)₃ as a reducing agent in dichloromethane (DCM) with acetic acid (HOAc) as a catalyst. This method, adapted from analogous piperazine derivatives, ensures high stereoselectivity for the 2-aminocyclohexyl group . Key parameters include maintaining an inert atmosphere to prevent oxidation and optimizing reaction time (typically 12-24 hours) for maximal yield. Post-synthesis purification via flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) ensures high purity .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving the tert-butyl and piperazine moieties .

- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals, such as the tert-butyl singlet at ~1.4 ppm and piperazine ring protons at 2.5–3.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 324.24 for C₁₆H₂₉N₃O₂) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Automated flash column chromatography with gradients of ethyl acetate in dichloromethane (5–20% v/v) is effective. For enantiomeric mixtures, chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC can resolve stereoisomers . Recrystallization using ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. How can enantiomeric separation of the 2-aminocyclohexyl group be achieved, and how does stereochemistry impact biological activity?

- Methodological Answer : Chiral resolution via enzymatic kinetic resolution or chiral HPLC (e.g., using cellulose-based columns) separates enantiomers. Stereochemistry significantly affects receptor binding; for example, (R)-configured analogs show higher affinity for serotonin receptors than (S)-isomers . Molecular docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with targets like G-protein-coupled receptors .

Q. What strategies address synthetic challenges such as low yields in the final coupling step?

- Methodological Answer : Low yields often arise from steric hindrance at the piperazine nitrogen. Strategies include:

- Using bulky bases (e.g., DIPEA) to deprotonate the amine during coupling .

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Introducing protecting groups (e.g., Boc) on the cyclohexylamine to prevent side reactions .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO₂) increases logP, enhancing blood-brain barrier penetration .

- Metabolic stability : Fluorination at the cyclohexyl ring reduces CYP450-mediated oxidation, as shown in comparative studies with fluorinated analogs .

- Bioavailability : PEGylation of the amine group improves aqueous solubility without compromising receptor affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardized protocols include:

- Dose-response curves (IC₅₀/EC₅₀) across multiple cell models (e.g., HEK293 vs. CHO-K1) .

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro assays) .

Data Contradiction Analysis

- Synthetic Yield Variability : Yields reported in (98%) vs. (70–80%) may stem from differences in reducing agents (NaHB(OAc)₃ vs. LiAlH₄). NaHB(OAc)₃ is milder and preferred for stereosensitive reactions .

- Biological Activity : Inconsistent receptor binding data ( vs. 19) could reflect assay sensitivity thresholds. Reproducing studies with standardized ligand concentrations (e.g., 10 µM) and controls (e.g., known antagonists) resolves such conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.